molecular formula C11H9IN2O3 B1396489 Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate CAS No. 1330583-61-3

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

Cat. No.: B1396489
CAS No.: 1330583-61-3
M. Wt: 344.1 g/mol
InChI Key: IHTBZUFLFJYKJF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9IN2O3. It belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and an iodine atom attached to the naphthyridine core.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various biological effects. The hydroxyl and iodine groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is unique due to the presence of the iodine atom, which can be used for further functionalization. Its combination of functional groups makes it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions involving substituted amino acids and aldehydes. The compound's structure is characterized by the presence of a hydroxyl group and an iodine atom, which are critical for its biological activity.

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription; their inhibition leads to cell cycle arrest.
  • Intercalation with DNA : This disrupts the normal function of DNA, leading to cell death.
  • Angiogenesis Inhibition : Preventing the formation of new blood vessels can starve tumors of necessary nutrients.

A study highlighted that naphthyridine derivatives showed promising results against various cancer cell lines, including prostate and breast cancer cells, suggesting a potential role in chemotherapy protocols .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against several bacterial strains and has shown efficacy comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Other Biological Activities

Recent reviews have documented a range of additional biological activities associated with naphthyridine derivatives:

  • Antioxidant Activity : Protects cells from oxidative stress.
  • Antimalarial Effects : Certain derivatives have shown effectiveness against malaria parasites.
  • Inhibition of Protein Kinases : This can lead to modulation of various signaling pathways involved in cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the hydroxyl and iodine substituents can significantly impact potency and selectivity against various biological targets. For example, studies have shown that removal or alteration of the hydroxyl group often leads to a loss of activity against cancer cell lines .

Case Studies

  • Anticancer Study : A series of experiments evaluated the effects of this compound on prostate cancer cell lines (LNCaP and DU145). The compound was found to induce apoptosis significantly more than control treatments .
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Properties

IUPAC Name

ethyl 6-iodo-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTBZUFLFJYKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

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